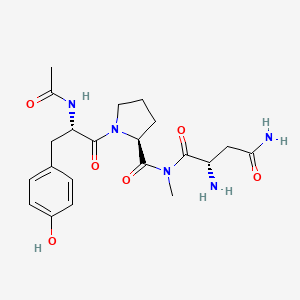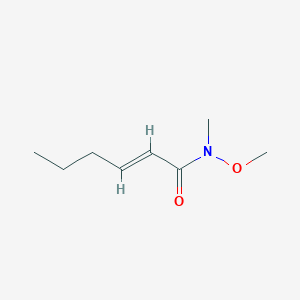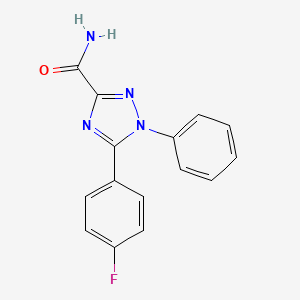![molecular formula C18H19NO4S B14146901 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate CAS No. 89298-30-6](/img/structure/B14146901.png)
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is an organic compound that features both aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Propane-1-sulfonyl Group: This step involves the sulfonylation of propane using a sulfonyl chloride reagent under basic conditions.
Amination: The sulfonylated propane is then reacted with aniline to form the sulfonylamino derivative.
Ethenylation: The final step involves the esterification of the sulfonylamino derivative with 4-ethenylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonylamino group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenyl and sulfonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds.
Scientific Research Applications
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[(Propylsulfonyl)phenyl]boronic acid
- 4-[(Propane-1-sulfonyl)phenyl]boronic acid
- N-{4-[(4-bromophenyl)sulfonyl]phenyl} compounds
Uniqueness
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is unique due to its combination of sulfonylamino and ethenylbenzoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89298-30-6 |
|---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-(propylsulfonylamino)phenyl] 4-ethenylbenzoate |
InChI |
InChI=1S/C18H19NO4S/c1-3-13-24(21,22)19-16-9-11-17(12-10-16)23-18(20)15-7-5-14(4-2)6-8-15/h4-12,19H,2-3,13H2,1H3 |
InChI Key |
NYMXGYQZISOAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
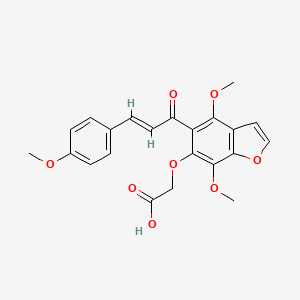
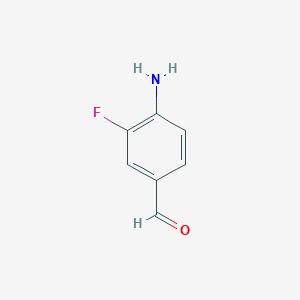
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
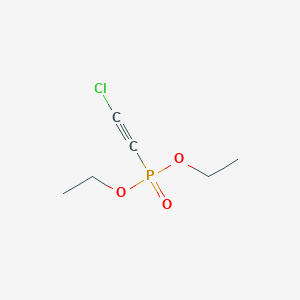
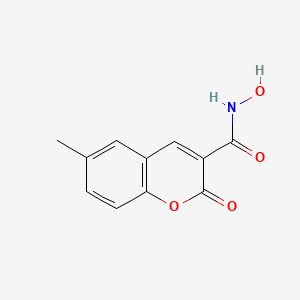
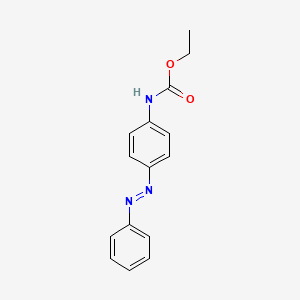

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
